molecular formula C12H20N4 B12989257 3-(Azetidin-1-ylmethyl)-5-(1H-pyrazol-4-yl)piperidine

3-(Azetidin-1-ylmethyl)-5-(1H-pyrazol-4-yl)piperidine

Cat. No.: B12989257
M. Wt: 220.31 g/mol
InChI Key: FCYXQHMVKGFSLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Azetidin-1-ylmethyl)-5-(1H-pyrazol-4-yl)piperidine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that includes an azetidine ring, a pyrazole ring, and a piperidine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-1-ylmethyl)-5-(1H-pyrazol-4-yl)piperidine typically involves multiple steps, starting with the preparation of the individual ring systems. The azetidine ring can be synthesized through cyclization reactions involving amines and haloalkanes. The pyrazole ring is often prepared via the reaction of hydrazines with α,β-unsaturated carbonyl compounds. Finally, the piperidine ring can be synthesized through hydrogenation of pyridine derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for hydrogenation steps, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-1-ylmethyl)-5-(1H-pyrazol-4-yl)piperidine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.

Scientific Research Applications

3-(Azetidin-1-ylmethyl)-5-(1H-pyrazol-4-yl)piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Azetidin-1-ylmethyl)-5-(1H-pyrazol-4-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Azetidin-1-ylmethyl)-5-(1H-pyrazol-3-yl)piperidine
  • 3-(Azetidin-1-ylmethyl)-5-(1H-pyrazol-5-yl)piperidine
  • 3-(Azetidin-1-ylmethyl)-5-(1H-imidazol-4-yl)piperidine

Uniqueness

Compared to similar compounds, 3-(Azetidin-1-ylmethyl)-5-(1H-pyrazol-4-yl)piperidine stands out due to its specific ring structure and the positions of its functional groups

Properties

Molecular Formula

C12H20N4

Molecular Weight

220.31 g/mol

IUPAC Name

3-(azetidin-1-ylmethyl)-5-(1H-pyrazol-4-yl)piperidine

InChI

InChI=1S/C12H20N4/c1-2-16(3-1)9-10-4-11(6-13-5-10)12-7-14-15-8-12/h7-8,10-11,13H,1-6,9H2,(H,14,15)

InChI Key

FCYXQHMVKGFSLY-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC2CC(CNC2)C3=CNN=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.